(R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide
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Description
(R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C21H19N3O5S2 and its molecular weight is 457.519. The purity is usually 95%.
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Scientific Research Applications
Antiandrogen Activity : Tucker, Crook, and Chesterson (1988) explored the synthesis and structure-activity relationships of derivatives of 2-hydroxypropionanilides, which included compounds similar to the queried chemical. They discovered novel, potent antiandrogens, which are peripherally selective (Tucker, Crook, & Chesterson, 1988).
Alkylation and Synthesis of Benzo[b]thiophene Derivatives : Campaigne and Neiss (1965) reported on the alkylation of cyanide ion with 3-chloromethylbenzo[b]thiophene, leading to the formation of benzo[b]thiophene derivatives, which may relate to the structure of the compound (Campaigne & Neiss, 1965).
Stereoselective Substitution with Sulfur Nucleophiles : Effenberger and Gaupp (1999) discussed the reaction of optically active nitriles with sulfur nucleophiles, including the synthesis of sulfanyl nitriles, which is relevant to the structure of the queried compound (Effenberger & Gaupp, 1999).
Electrochemical Reduction of Aryl Sulfones : Pilard, Fourets, Simonet, Klein, and Peters (2001) investigated the electrochemical reduction of aryl sulfones, particularly focusing on the behaviors of radical anions. Their study may provide insights into the electrochemical properties of similar sulfonamide structures (Pilard et al., 2001).
Ocular Hypotensive Activity : Prugh, Hartman, Mallorga, Mckeever, Michelson, Murcko, Schwam, Smith, Sondey, and Springer (1991) synthesized and evaluated a series of thiophene-2-sulfonamides for topical ocular hypotensive activity in glaucoma models, indicating potential medical applications (Prugh et al., 1991).
Synthesis and Biological Screening : Fatima, Abbasi, Khan, Ashraf, Ahmad, and Ejaz (2013) conducted a study on the synthesis of various N-substituted benzene sulfonamides and evaluated their antioxidant activities, revealing potential applications in bioactivity and pharmacology (Fatima et al., 2013).
Synthesis of Sulfonamides : Yan, Bertarelli, Hayallah, Meyer, Klotz, and Müller (2006) developed a new method for the synthesis of sulfonamides, which could be relevant to the compound , especially in terms of its potential as a pharmaceutical agent (Yan et al., 2006).
Properties
IUPAC Name |
N-[(5-cyano-2-nitrophenyl)methyl]-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S2/c22-13-17-8-9-20(24(26)27)18(11-17)14-23(31(28,29)21-7-4-10-30-21)19(15-25)12-16-5-2-1-3-6-16/h1-11,19,25H,12,14-15H2/t19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRWHMCJQMAHDE-LJQANCHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)N(CC2=C(C=CC(=C2)C#N)[N+](=O)[O-])S(=O)(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CO)N(CC2=C(C=CC(=C2)C#N)[N+](=O)[O-])S(=O)(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101115950 |
Source
|
Record name | N-[(5-Cyano-2-nitrophenyl)methyl]-N-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101115950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
530145-62-1 |
Source
|
Record name | N-[(5-Cyano-2-nitrophenyl)methyl]-N-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-thiophenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=530145-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(5-Cyano-2-nitrophenyl)methyl]-N-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101115950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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